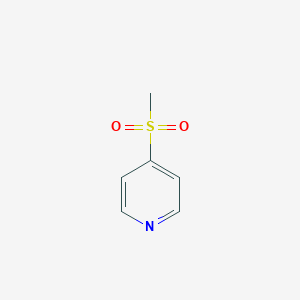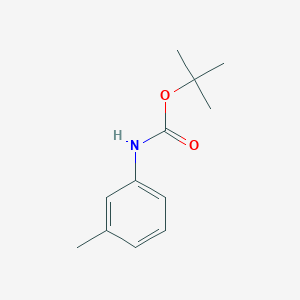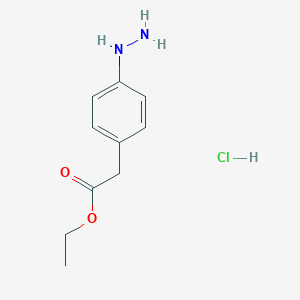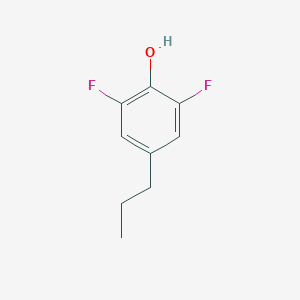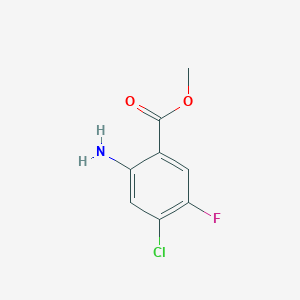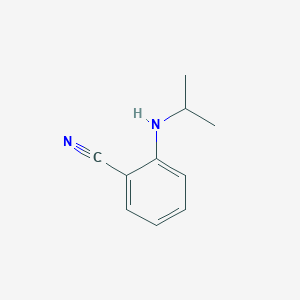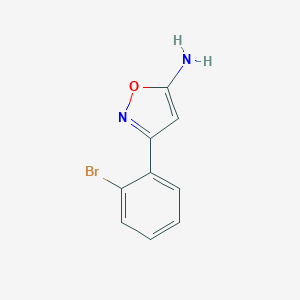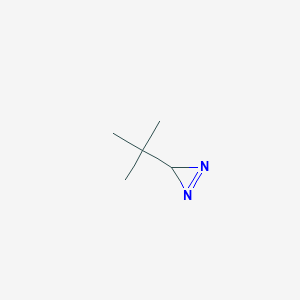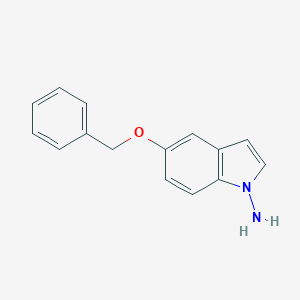
5-(Benzyloxy)-1H-indol-1-amine
概要
説明
5-(Benzyloxy)-1H-indol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BOIA and has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
BOIA exerts its effects by binding to specific receptors in the brain and other tissues. It has been found to have affinity for serotonin receptors, specifically the 5-HT2A receptor. BOIA has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of BOIA is still being studied, but it is believed to modulate neurotransmitter release and affect neuronal activity.
生化学的および生理学的効果
BOIA has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. BOIA has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
BOIA has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, BOIA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
The potential applications of BOIA in various fields of scientific research are vast. Future research should focus on further elucidating the mechanism of action of BOIA and identifying its potential therapeutic applications. Additionally, research should focus on developing new methods for synthesizing BOIA and improving its solubility in aqueous solutions. Finally, research should focus on identifying potential side effects and toxicity of BOIA at different concentrations.
Conclusion:
In conclusion, BOIA is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, and it exerts its effects by binding to specific receptors in the brain and other tissues. BOIA has several advantages for use in lab experiments, but it also has limitations. Future research should focus on further elucidating the mechanism of action of BOIA, identifying its potential therapeutic applications, and improving its solubility in aqueous solutions.
科学的研究の応用
BOIA has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. BOIA has also been studied for its effects on the central nervous system and its potential use as a research tool in neuroscience.
特性
CAS番号 |
141287-47-0 |
|---|---|
製品名 |
5-(Benzyloxy)-1H-indol-1-amine |
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
5-phenylmethoxyindol-1-amine |
InChI |
InChI=1S/C15H14N2O/c16-17-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-10H,11,16H2 |
InChIキー |
WADNCQCBJJWDLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |
同義語 |
5-(Benzyloxy)-1H-indol-1-amine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

